molecular formula C12H14BrNO2 B1468762 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1339074-26-8

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1468762
M. Wt: 284.15 g/mol
InChI Key: RKFAGIUIORVAOF-UHFFFAOYSA-N
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Description

The compound “1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Antioxidant Activities

The synthesis of biologically active natural bromophenols, including derivatives of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid, has been reported with an emphasis on their potent antioxidant activities. These compounds, alongside their derivatives, have demonstrated significant radical scavenging abilities, comparable or superior to standard antioxidants like α-tocopherol and butylated hydroxytoluene. The research highlights the potential of these novel bromophenols as powerful antioxidants in various applications, including potentially enhancing oxidative stress defenses in biological systems (Rezai et al., 2018).

Antimicrobial Properties

A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed promising antibacterial activity against various strains, including A. baumannii and M. tuberculosis, highlighting their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).

Cholinesterase Inhibition for Neurodegenerative Diseases

The research into benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates has shown these compounds to possess moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition could be relevant for the treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role in managing symptoms. The compounds displayed low cytotoxicity, making them potential candidates for further investigation as therapeutic agents (Pizova et al., 2017).

Antilipidemic Agent Evaluation

In a study focused on the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, related to the broader family of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid derivatives, these compounds were evaluated for their antilipidemic activity, showing promise as dual-action agents in lowering plasma triglycerides and cholesterol. The investigation into their pharmacokinetics highlighted the potential for developing novel antilipidemic agents based on these structures (Ohno et al., 1999).

Future Directions

The pyrrolidine ring continues to be a focus of interest in drug discovery due to its versatility and the potential for structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFAGIUIORVAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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